CID 58280986
Description
Properties
Molecular Formula |
Bi2O3 |
|---|---|
Molecular Weight |
465.959 g/mol |
InChI |
InChI=1S/2Bi.3O |
InChI Key |
WMWLMWRWZQELOS-UHFFFAOYSA-N |
Canonical SMILES |
O=[Bi].O=[Bi]=O |
Origin of Product |
United States |
Scientific Research Applications
Bismuth oxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology and Medicine: Bismuth oxide nanoparticles are explored for their antimicrobial properties and potential use in cancer therapy, photothermal therapy, and as contrast agents in imaging
Environmental Science: Employed in solid oxide fuel cells (SOFCs) for its oxygen ion conductivity.
Mechanism of Action
The mechanism by which bismuth oxide exerts its effects varies depending on the application:
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Diversity :
- This compound’s hypothetical structure diverges from oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic polyketides with high molecular weights (>500 Da) . In contrast, boronic acid analogs (e.g., CID 53216313) are smaller and more synthetically accessible, suggesting this compound may occupy an intermediate niche .
- Unlike oscillatoxin D’s complex ring system, this compound may feature simpler aromatic or heterocyclic motifs, as inferred from its predicted molecular formula.
Pharmacokinetic Profiles :
- This compound’s moderate log P and solubility align with boronic acid derivatives (e.g., CID 53216313), which exhibit favorable GI absorption and blood-brain barrier penetration . Oscillatoxins, however, show poor solubility and bioavailability due to their size and rigidity .
- Predicted synthetic accessibility (Score: 2.5) suggests this compound can be synthesized using standard palladium-catalyzed cross-coupling reactions, similar to CID 53216313’s protocol .
Bioactivity Potential: Oscillatoxin derivatives are cytotoxic, targeting ion channels , whereas boronic acids often serve as protease inhibitors .
Notes
- Experimental validation is critical for confirmation.
- Structural hypotheses are inferred from PubChem entries and synthesis protocols in the evidence .
Q & A
Q. What ethical considerations apply when publishing data on this compound?
- Methodological Answer :
- Disclose all conflicts of interest (e.g., funding sources).
- Adhere to FAIR data principles and deposit datasets in repositories like Zenodo or ChEMBL.
- Follow journal-specific guidelines for reproducible research (e.g., STAR Methods in Cell journals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
